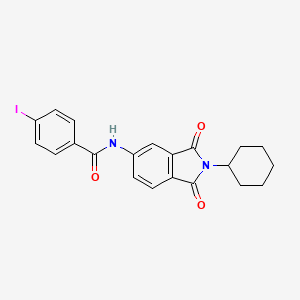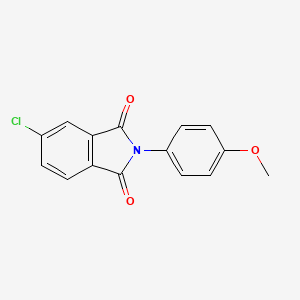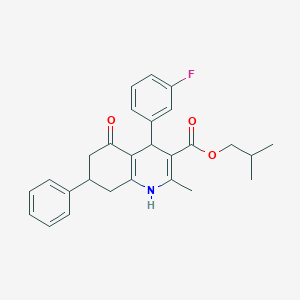
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate, also known as NBD-Cl, is a fluorescent labeling reagent used in various biochemical and physiological studies. It is a synthetic compound that has been widely used in research applications due to its unique properties and characteristics.
作用机制
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate is a fluorescent probe that covalently binds to proteins, peptides, and amino acids through thiol groups. The covalent binding of 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate to proteins induces a conformational change in the protein structure, resulting in the formation of a fluorescent adduct. The fluorescence intensity of the adduct is directly proportional to the amount of 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate bound to the protein, which allows for the quantification of protein-probe interactions.
Biochemical and Physiological Effects:
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate has been shown to have minimal effects on protein function and activity, making it an ideal probe for studying protein structure and interactions. It has been used to study the conformational changes of enzymes, receptors, and transporters, as well as protein-protein and protein-ligand interactions. 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate has also been used to study the effects of mutations and post-translational modifications on protein structure and function.
实验室实验的优点和局限性
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate has several advantages as a fluorescent probe, including high sensitivity, specificity, and versatility. It is compatible with a wide range of proteins, peptides, and amino acids, making it useful for a variety of research applications. However, 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate has some limitations, including the potential for nonspecific binding and interference with protein function at high concentrations. Careful optimization of experimental conditions is necessary to minimize these effects.
未来方向
There are several future directions for the use of 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate in scientific research. One area of interest is the development of new labeling strategies that allow for the selective labeling of specific amino acids or protein domains. Another area of interest is the use of 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate in live-cell imaging studies to visualize protein dynamics and interactions in real-time. Additionally, the use of 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate in combination with other labeling probes, such as biotin or fluorescent dyes, may allow for more comprehensive studies of protein structure and function.
合成方法
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate is synthesized by the reaction of 4-chloro-3-nitrobenzoyl chloride with N-(4-aminophenyl) maleimide. The reaction takes place in the presence of triethylamine and dichloromethane solvent. The resulting product is purified using column chromatography, and the final product is obtained as a yellow powder.
科学研究应用
2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate is widely used in scientific research applications as a fluorescent probe to study protein structure, function, and interactions. It is used to label proteins, peptides, and amino acids for fluorescence-based assays, such as fluorescence resonance energy transfer (FRET) and fluorescence polarization (FP). 2-(4-nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate has been used to study the conformational changes of proteins, including enzymes, receptors, and transporters, as well as protein-protein and protein-ligand interactions.
属性
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O6/c25-19-10-6-16(7-11-19)14-21(26-23(29)18-4-2-1-3-5-18)24(30)33-15-22(28)17-8-12-20(13-9-17)27(31)32/h1-14H,15H2,(H,26,29)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCXRRSXOTYUIA-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenyl)-2-oxoethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-chlorophenyl)-N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B5233177.png)
![(1H-benzimidazol-2-ylmethyl){[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5233182.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5233191.png)
![11-(4-bromophenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5233192.png)


![N-[4-(4-chlorophenoxy)phenyl]-3-isobutoxybenzamide](/img/structure/B5233207.png)
![6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5233211.png)
![methyl 3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-nitrobenzoate](/img/structure/B5233220.png)

![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5233237.png)
![2-(benzylsulfonyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5233249.png)

![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-bromophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5233259.png)